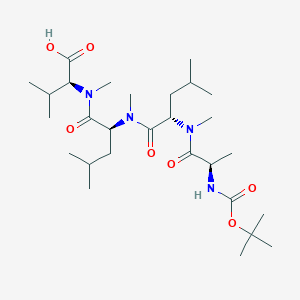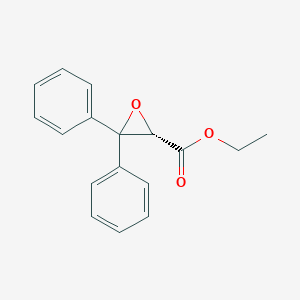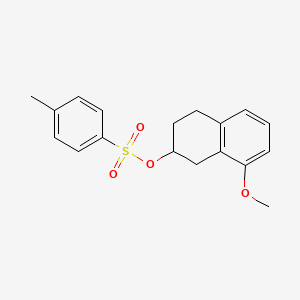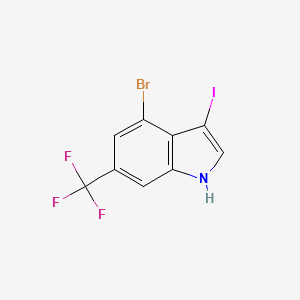![molecular formula C22H26N4 B11830851 3,6-Bis[6-(1,1-dimethylethyl)-2-pyridinyl]-pyridazine](/img/structure/B11830851.png)
3,6-Bis[6-(1,1-dimethylethyl)-2-pyridinyl]-pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Bis[6-(1,1-dimethylethyl)-2-pyridinyl]-pyridazine is a heterocyclic compound that features a pyridazine core substituted with two pyridinyl groups, each bearing a tert-butyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis[6-(1,1-dimethylethyl)-2-pyridinyl]-pyridazine typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine core can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound, such as 1,2-diketones.
Substitution with Pyridinyl Groups: The pyridazine core is then subjected to a substitution reaction with 6-(1,1-dimethylethyl)-2-pyridinyl groups. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the pyridazine core is reacted with 6-(1,1-dimethylethyl)-2-pyridinylboronic acid in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling Up Reactions: Ensuring that the reactions can be scaled up from laboratory to industrial scale without significant loss of yield or purity.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Bis[6-(1,1-dimethylethyl)-2-pyridinyl]-pyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions using boronic acids or halides.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the original substituents.
Aplicaciones Científicas De Investigación
3,6-Bis[6-(1,1-dimethylethyl)-2-pyridinyl]-pyridazine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.
Mecanismo De Acción
The mechanism of action of 3,6-Bis[6-(1,1-dimethylethyl)-2-pyridinyl]-pyridazine depends on its specific application. For example:
As a Ligand: It coordinates with metal ions through its nitrogen atoms, forming stable complexes that can catalyze various chemical reactions.
As a Bioactive Molecule: It may interact with biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or coordination with metal ions, leading to inhibition or activation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
3,6-Bis(2-pyridinyl)-pyridazine: Lacks the tert-butyl groups, resulting in different steric and electronic properties.
3,6-Bis(4-methyl-2-pyridinyl)-pyridazine: Contains methyl groups instead of tert-butyl groups, affecting its reactivity and applications.
Uniqueness
3,6-Bis[6-(1,1-dimethylethyl)-2-pyridinyl]-pyridazine is unique due to the presence of the bulky tert-butyl groups, which can influence its steric and electronic properties
Propiedades
Fórmula molecular |
C22H26N4 |
|---|---|
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
3,6-bis(6-tert-butylpyridin-2-yl)pyridazine |
InChI |
InChI=1S/C22H26N4/c1-21(2,3)19-11-7-9-15(23-19)17-13-14-18(26-25-17)16-10-8-12-20(24-16)22(4,5)6/h7-14H,1-6H3 |
Clave InChI |
RJAMOVAWXXEVIL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=CC(=N1)C2=NN=C(C=C2)C3=NC(=CC=C3)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethanone, 1-[2-hydroxy-3,4-bis(phenylmethoxy)phenyl]-](/img/structure/B11830777.png)

![2-[4-[(2,4-Dimethylbenzoyl)oxymethyl]phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B11830795.png)
![2-((4-Octylbenzyl)thio)benzo[d]thiazole](/img/structure/B11830796.png)

![3-Benzoyl-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B11830801.png)

![(1R,7R)-1-chloro-3-(4-methylbenzenesulfonyl)-3-azabicyclo[5.1.0]octane-7-carbaldehyde](/img/structure/B11830812.png)
![(3aS,4aS,9aR)-3a-(azidomethyl)-1H,3H,3aH,4H,4aH,5H,6H,7H,8H,9aH-furo[3,4-b]quinoline](/img/structure/B11830818.png)

![Methanesulfonato[(di(1-adamantyl)-n-butylphos-phine)-2-(2'-amino-1,1'-biphenyl)]palladium(II)](/img/structure/B11830827.png)


